2,4,6-Pyrimidinetriamine, 5-iodo-
Overview
Description
2,4,6-Pyrimidinetriamine, 5-iodo- is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their presence in nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, 5-iodo- typically involves the iodination of 2,4,6-triaminopyrimidine. One common method is the reaction of 2,4,6-triaminopyrimidine with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of 2,4,6-Pyrimidinetriamine, 5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyrimidinetriamine, 5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,4,6-Pyrimidinetriamine, 5-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-iodo- involves its interaction with specific molecular targets. The iodine atom enhances its ability to form strong bonds with target molecules, such as enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: The parent compound without the iodine atom.
2,4,6-Triaminopyrimidine, 5-nitro-: A similar compound with a nitro group instead of an iodine atom.
2,4,6-Triaminopyrimidine, 5-chloro-: A derivative with a chlorine atom at the 5th position.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-iodo- is unique due to the presence of the iodine atom, which significantly enhances its reactivity and potential applications. The iodine atom’s size and electronegativity make it a versatile functional group for various chemical reactions and interactions with biological molecules.
Properties
IUPAC Name |
5-iodopyrimidine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIXROFGVGAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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